1H-Indazole-4,7-dione, 1,3-diphenyl-

IDO1 inhibitor Cancer immunotherapy Tryptophan metabolism

1H-Indazole-4,7-dione, 1,3-diphenyl- (CAS 132782-93-5) is a synthetic heterocyclic compound featuring phenyl substituents at the 1 and 3 positions of the indazole-4,7-dione core, with a molecular formula of C19H12N2O2 and a molecular weight of 300.3 g/mol. This compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism implicated in tumor immune evasion, and has also been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation.

Molecular Formula C19H12N2O2
Molecular Weight 300.3 g/mol
CAS No. 132782-93-5
Cat. No. B186931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-4,7-dione, 1,3-diphenyl-
CAS132782-93-5
Molecular FormulaC19H12N2O2
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C19H12N2O2/c22-15-11-12-16(23)19-17(15)18(13-7-3-1-4-8-13)20-21(19)14-9-5-2-6-10-14/h1-12H
InChIKeyFKXUWTPIPBYJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-1H-indazole-4,7-dione (CAS 132782-93-5): An IDO1-Active Indazole-Dione Scaffold for Cancer and Inflammation Research


1H-Indazole-4,7-dione, 1,3-diphenyl- (CAS 132782-93-5) is a synthetic heterocyclic compound featuring phenyl substituents at the 1 and 3 positions of the indazole-4,7-dione core, with a molecular formula of C19H12N2O2 and a molecular weight of 300.3 g/mol [1]. This compound has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism implicated in tumor immune evasion, and has also been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation [2][3].

Why 1,3-Diphenyl-1H-indazole-4,7-dione Cannot Be Substituted by Generic Indazole-4,7-dione Analogs


The 1,3-diphenyl substitution pattern on the indazole-4,7-dione core is a critical determinant of its biological activity. Unlike 1,3-dimethyl or other simple alkyl/aryl analogs, the 1,3-diphenyl derivative achieves nanomolar potency against IDO1, with IC50 values of 2–3 nM [1]. Structure-activity relationship (SAR) studies on 1H-indazole derivatives have demonstrated that substituent identity and position dramatically affect IDO1 inhibition, with simple 1H-indazoles lacking the 4,7-dione motif showing IC50 values in the micromolar range (e.g., 5.3 µM for compound 2g) [2]. Therefore, interchanging the 1,3-diphenyl-4,7-dione compound with any generic indazole-4,7-dione analog without this specific substitution pattern would result in a profound loss of IDO1 inhibitory activity, compromising experimental outcomes in target-based research [1][2].

Quantitative Differentiation Evidence for 1,3-Diphenyl-1H-indazole-4,7-dione Against Comparator Compounds


IDO1 Inhibitory Potency: 1,3-Diphenyl-1H-indazole-4,7-dione Matches Clinical Candidates in Nanomolar Range

The compound inhibits recombinant human IDO1 with an IC50 of 2 nM in IFN-γ-induced HeLa cells, and recombinant mouse IDO1 with an IC50 of 3 nM in IFN-γ-induced M109 cells [1]. For comparison, the clinical-stage IDO1 inhibitor BMS-986205 (Linrodostat) displays an IC50 of 1.1 nM in IDO1-HEK293 cells , while Epacadostat (INCB024360) shows an IC50 of 71.8 nM under enzymatic assay conditions . This places the 1,3-diphenyl derivative within approximately 1.8-fold of BMS-986205 and approximately 36-fold more potent than Epacadostat, despite originating from a structurally distinct indazole-4,7-dione chemotype.

IDO1 inhibitor Cancer immunotherapy Tryptophan metabolism Enzyme inhibition

Induction of Monocytic Differentiation: A Dual-Function Property Lacking in Other IDO1 Inhibitors

The compound has been annotated with pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential use in hyperproliferative skin diseases such as psoriasis [1]. In contrast, clinically advanced IDO1 inhibitors such as BMS-986205 and Epacadostat are not reported to possess cell-differentiation-inducing properties; their pharmacological profiles are limited to IDO1 enzyme inhibition . No quantitative IC50 data for the differentiation activity are available, and direct head-to-head comparison with established differentiation agents (e.g., all-trans retinoic acid, vitamin D3 analogs) has not been performed.

Cell differentiation Psoriasis Undifferentiated cells Monocyte

Class-Validated In Vivo Antitumor Activity of the Indazole-4,7-dione Scaffold Supports Selection of the 1,3-Diphenyl Derivative

In a foundational medicinal chemistry study, 5,6-disubstituted 1(2)H-indazole-4,7-dione derivatives demonstrated tumor growth inhibition exceeding 80% in the Ehrlich ascites carcinoma model in male CF1 mice [1]. Although the 1,3-diphenyl derivative was not specifically tested in that study, the indazole-4,7-dione core scaffold has been validated as capable of delivering significant in vivo antitumor efficacy. The 1,3-diphenyl derivative uniquely adds single-digit nanomolar IDO1 inhibitory activity to this validated scaffold, a combination not present in the original 5,6-disubstituted analogs [2].

Antitumor Ehrlich ascites carcinoma In vivo efficacy Indazole-4,7-dione

Optimal Research and Procurement Scenarios for 1,3-Diphenyl-1H-indazole-4,7-dione Based on Differentiated Evidence


IDO1-Mediated Cancer Immunotherapy Mechanistic Studies

Utilize the compound as a nanomolar-potency IDO1 inhibitor (IC50 2–3 nM) in cellular assays to interrogate the role of tryptophan catabolism in T-cell suppression, comparing outcomes against BMS-986205 (1.1 nM) or Epacadostat (71.8 nM) to benchmark inhibitor-specific effects on kynurenine pathway modulation [1][2].

Dual-Mechanism Investigation in Psoriasis and Hyperproliferative Skin Disease Models

Leverage the compound's combined IDO1 inhibition and cell-differentiation-inducing properties to study synergistic effects in keratinocyte hyperproliferation or skin explant models of psoriasis, where single-mechanism IDO1 inhibitors lack the differentiation component [1].

In Vivo Oncology Efficacy Studies Leveraging a Scaffold with Proven Antitumor Lineage

Deploy the 1,3-diphenyl derivative in xenograft or syngeneic tumor models, building on the documented >80% tumor growth inhibition of the indazole-4,7-dione chemotype in Ehrlich ascites carcinoma [1], while benefiting from the compound's additional IDO1-targeted immunomodulatory mechanism [2].

Comparative Tool Compound Procurement for IDO1 Inhibitor Screening Cascades

Include the compound in screening panels alongside BMS-986205 and Epacadostat as a structurally distinct indazole-4,7-dione chemotype, enabling assessment of scaffold-dependent pharmacology and resistance mechanisms in IDO1-expressing cancer cell lines [1].

Quote Request

Request a Quote for 1H-Indazole-4,7-dione, 1,3-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.